REACTION_CXSMILES
|
[CH3:1][C:2]([C:4]1[CH:9]=[C:8]([Cl:10])[CH:7]=[CH:6][C:5]=1[OH:11])=[O:3].[CH:12](=O)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.[OH-].[Na+].OS(O)(=O)=O>O>[O:3]=[C:2]([C:4]1[CH:9]=[C:8]([Cl:10])[CH:7]=[CH:6][C:5]=1[OH:11])[CH:1]=[CH:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:2.3|
|
Name
|
|
Quantity
|
34.1 g
|
Type
|
reactant
|
Smiles
|
CC(=O)C1=C(C=CC(=C1)Cl)O
|
Name
|
|
Quantity
|
22 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
180 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Type
|
CUSTOM
|
Details
|
was stirred at this temperature for about 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated to 55°-60° C., with thorough stirring
|
Type
|
FILTRATION
|
Details
|
with thorough cooling, and the precipitate was filtered off with suction
|
Type
|
WASH
|
Details
|
washed thoroughly with H2O
|
Type
|
CUSTOM
|
Details
|
recrystallized from a 9:1 mixture of methanol and acetone
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
O=C(C=CC1=CC=CC=C1)C1=C(C=CC(=C1)Cl)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 38.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 74.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |